Acetaminophen-D3 sulphate potassium salt
CAS No.: 1188263-45-7
Cat. No.: VC0196379
Molecular Formula: C8H5D3NO5S·K
Molecular Weight: 272.34
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1188263-45-7 |
---|---|
Molecular Formula | C8H5D3NO5S·K |
Molecular Weight | 272.34 |
IUPAC Name | potassium;[4-[(2,2,2-trideuterioacetyl)amino]phenyl] sulfate |
Standard InChI | InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1/i1D3; |
SMILES | CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
Appearance | White Solid |
Melting Point | 180-182 °C |
Chemical Identification and Structure
Acetaminophen-D3 sulphate potassium salt is a deuterated derivative of acetaminophen (paracetamol) with specific isotopic substitutions. It features deuterium atoms replacing the three hydrogen atoms in the acetyl group.
Parameter | Information |
---|---|
CAS Number | 1188263-45-7 |
Molecular Formula | C8H5D3KNO5S |
Molecular Weight | 272.33-272.34 g/mol |
IUPAC Name | 4-(acetamido-2,2,2-d3)phenyl sulfate, potassium salt (1:1) |
Alternate CAS (free acid) | 1020718-78-8 |
The compound incorporates three deuterium atoms in the acetyl moiety, creating a mass difference that allows for clear differentiation from non-deuterated acetaminophen sulphate in analytical procedures . This strategic isotopic labeling makes it an ideal internal standard for quantitative analysis in complex biological matrices .
Physical and Chemical Properties
Understanding the physical and chemical properties of Acetaminophen-D3 sulphate potassium salt is essential for proper handling and application in research settings.
Property | Description |
---|---|
Physical Appearance | White to off-white solid |
Melting Point | 180-182°C (decomposition) |
Solubility | Slightly soluble in DMSO and water |
Storage Requirements | Hygroscopic; store refrigerated (2-8°C) under inert atmosphere |
Purity | Typically >95% |
The compound exhibits physical properties similar to non-deuterated acetaminophen sulphate but with distinct spectroscopic characteristics due to the deuterium substitution . Its hygroscopic nature necessitates special storage conditions to maintain stability and purity for analytical applications .
Mechanism of Action
While primarily used as an analytical standard rather than a therapeutic agent, Acetaminophen-D3 sulphate potassium salt's mechanism parallels that of acetaminophen.
Analytical Applications
Use as Internal Standard
The primary application of Acetaminophen-D3 sulphate potassium salt lies in its role as an internal standard for quantitative bioanalysis.
When incorporated into analytical methods, this compound compensates for variations in sample preparation, injection volume, and instrument response, thereby enhancing accuracy and precision in quantitative determinations. The three deuterium atoms create sufficient mass difference to avoid spectral overlap with the analyte of interest while maintaining near-identical chromatographic behavior .
Mass Spectrometry Applications
In mass spectrometry-based analyses, Acetaminophen-D3 sulphate potassium salt provides critical advantages for accurate quantification.
MS Parameter | Value |
---|---|
Parent ion (m/z) | 235.0 |
Product ion for quantification (m/z) | 111.0 |
Cone voltage (V) | 30 |
Collision voltage (V) | 22 |
Retention time (min) | 2.15 |
These parameters, based on U(H)PLC-MS/MS methodology, demonstrate the compound's application in multiple reaction monitoring (MRM) modes for high-sensitivity detection . The stable isotope labeling ensures reliable correction for matrix effects and ionization suppression/enhancement in complex biological samples .
Research Applications
Pharmacokinetic Studies
Acetaminophen-D3 sulphate potassium salt plays a crucial role in pharmacokinetic research investigating acetaminophen metabolism.
When incorporated into analytical methods studying acetaminophen disposition, it enables accurate quantification of sulfate metabolites in plasma and other biological matrices. Studies have employed this internal standard to investigate sulfation pathways, which represent a major route of acetaminophen metabolism .
The compound has been successfully used in methods requiring minimal sample volumes (as little as 5 μL of plasma) with high sensitivity, making it valuable for studies in small animals or when limited sample volumes are available .
Metabolic Research
In metabolic investigations, this deuterated standard enables precise tracking of acetaminophen biotransformation.
Research applications include studying species differences in acetaminophen metabolism, particularly focusing on sulfation capacity variations between humans, rats, and pigs . The sulfation pathway's importance varies across species, with pigs showing lower sulfation capacity than humans, potentially making them less suitable as translational models for compounds undergoing significant sulfation .
Stock Solution Preparation
Proper preparation of stock solutions is critical for accurate analytical results when using Acetaminophen-D3 sulphate potassium salt as an internal standard.
Desired Concentration | Amount of Compound |
---|---|
1 mM | 1 mg in 3.672 mL solvent |
5 mM | 1 mg in 0.7344 mL solvent |
10 mM | 1 mg in 0.3672 mL solvent |
1 mM | 5 mg in 18.3601 mL solvent |
5 mM | 5 mg in 3.672 mL solvent |
10 mM | 5 mg in 1.836 mL solvent |
Stock solutions should be prepared using appropriate solvents based on the compound's solubility characteristics. Once prepared, solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing cycles .
For long-term storage, solutions kept at -80°C remain stable for approximately 6 months, while those stored at -20°C should be used within 1 month .
Synthesis
The synthesis of Acetaminophen-D3 sulphate potassium salt involves specific chemical processes that ensure proper deuterium incorporation.
The compound is typically produced through a multi-step process beginning with the deuteration of acetaminophen, followed by sulfation and conversion to the potassium salt. The deuteration process generally utilizes deuterium oxide and specialized catalysts to achieve the specific labeling pattern in the acetyl group .
Quality control during synthesis is critical to ensure high isotopic purity, as this directly impacts the compound's performance as an internal standard in quantitative analyses.
Analytical Method Validation
Validated analytical methods incorporating Acetaminophen-D3 sulphate potassium salt as an internal standard demonstrate excellent performance characteristics.
Validation Parameter | Performance |
---|---|
Linearity (Mean R²) | 0.997 |
Intraday accuracy | ≤5% bias for most analytes |
Matrix factors | CVs below 15% |
Recovery | >80% for most analytes |
These validation metrics highlight the compound's effectiveness as an internal standard in quantitative bioanalytical methods. The high linearity, accuracy, and recovery make it suitable for regulatory-compliant analytical procedures .
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